molecular formula C14H8Cl4O4 B1251768 Mollisin B

Mollisin B

Cat. No.: B1251768
M. Wt: 382 g/mol
InChI Key: MTYIGWCACJKYJT-UHFFFAOYSA-N
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Description

Mollisin B is a dichlorinated naphthoquinone derivative first isolated from the fungus Mollisia caesia Sacc. . Structurally, it features a p-naphthoquinone core with a 2,2´-dichloroacetyl side chain and an additional dichlorination at the 11-position, distinguishing it from its parent compound, Mollisin (12), and its monochloro derivative, Mollisin A . Biosynthetically, this compound is derived via a polyketide pathway, where chlorination occurs post-assembly through chloroperoxidase activity, utilizing chloride from the growth medium . Its unique dichlorination pattern enhances antifungal properties, particularly against wood-decay fungi like Heterobasidion annosum, where it disrupts redox homeostasis and critical metabolic pathways .

Properties

Molecular Formula

C14H8Cl4O4

Molecular Weight

382 g/mol

IUPAC Name

8-(2,2-dichloroacetyl)-7-(dichloromethyl)-5-hydroxy-2-methylnaphthalene-1,4-dione

InChI

InChI=1S/C14H8Cl4O4/c1-4-2-6(19)9-7(20)3-5(13(15)16)8(10(9)11(4)21)12(22)14(17)18/h2-3,13-14,20H,1H3

InChI Key

MTYIGWCACJKYJT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(C=C(C(=C2C1=O)C(=O)C(Cl)Cl)C(Cl)Cl)O

Synonyms

mollisin B

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Mollisin B belongs to a class of naphthoquinone antibiotics with structural and functional analogs. Below is a detailed comparison with two closely related compounds: Mollisin (the parent molecule) and WS-5995 B (a structurally related antifungal agent).

Table 1: Structural and Functional Comparison of this compound with Analogous Compounds

Property This compound Mollisin (Parent) WS-5995 B
Core Structure p-Naphthoquinone p-Naphthoquinone Naphthoquinone derivative
Side Chain 2,2´-Dichloroacetyl + 11-dichloro 2,2´-Dichloroacetyl Unspecified substituents
Chlorination Dichlorinated at C-11 No additional chlorination Likely chlorinated (exact sites unclear)
Biosynthesis Polyketide pathway + post-assembly chlorination Same as this compound, minus 11-chlorination Presumed polyketide origin
Antifungal Activity Effective at low temperatures (+4°C) Moderate activity, less potent than B Targets H. annosum via gene modulation
Gene Expression Impact Downregulates thioredoxin, glutathione-dependent aldehyde dehydrogenase No specific data Upregulates NAD-5´-monophosphate dehydrogenase, phosphoglucomutase
Applications Potential antifouling agent Limited due to lower efficacy Agricultural antifungal use

Key Differences and Implications

Structural Chlorination: this compound’s dichlorination at C-11 enhances its bioactivity compared to Mollisin. This modification increases its redox reactivity, enabling stronger disruption of fungal antioxidant systems (e.g., thioredoxin and glutathione pathways) . In contrast, WS-5995 B, while structurally similar, lacks explicit documentation of its chlorination pattern but shares the ability to modulate stress-response genes in H. annosum .

Antifungal Specificity: this compound exhibits unique efficacy at low temperatures, a trait absent in both Mollisin and WS-5995 B . This makes it a candidate for cold-storage food preservation. WS-5995 B, however, shows species-specific activity, strongly inhibiting H. abietinum, likely due to differences in cellular uptake or target enzyme sensitivity .

Biosynthetic Pathways: this compound’s biosynthesis involves a single polyketide chain followed by chloroperoxidase-mediated dichlorination . WS-5995 B’s biosynthesis remains less characterized but is hypothesized to follow a similar polyketide route . The post-assembly chlorination step in this compound contrasts with non-chlorinated naphthoquinones, which rely on alternative modifications for bioactivity.

Gene Expression Profiles: Both this compound and WS-5995 B alter fungal gene expression, but their targets differ. WS-5995 B upregulates metabolic enzymes (e.g., NAD-5´-monophosphate dehydrogenase), while this compound suppresses redox-defense genes, suggesting distinct mechanisms of toxicity .

Q & A

Q. What are the optimal methods for isolating Mollisin B from its natural source, and how can purity be ensured?

  • Methodological Answer : this compound, a halogenated naphtoquinone, is typically isolated from the fungus Mollisia caesia. Optimal extraction involves:
  • Solvent selection : Use polar solvents (e.g., ethyl acetate or methanol) to solubilize naphtoquinones .
  • Chromatography : Fractionate crude extracts via column chromatography (silica gel) with gradient elution. Monitor fractions using TLC and HPLC for purity assessment .
  • Purity validation : Confirm purity (>95%) via HPLC-DAD and NMR spectroscopy. For halogenated compounds, elemental analysis or mass spectrometry (HRMS) can validate chlorine content .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure, and what data benchmarks should be used?

  • Methodological Answer : Key techniques include:
  • NMR : 1D (<sup>1</sup>H, <sup>13</sup>C) and 2D (COSY, HSQC, HMBC) NMR to resolve the naphtoquinone backbone and halogenated sidechains. Compare chemical shifts with known Mollisin derivatives .
  • Mass spectrometry : HRMS (ESI-TOF) to confirm molecular formula (e.g., C14H10Cl2O4 for Mollisin) .
  • IR spectroscopy : Identify quinone carbonyl stretches (~1650–1700 cm<sup>-1</sup>) and C-Cl bonds (550–850 cm<sup>-1</sup>) .

Q. What in vitro assays are appropriate for preliminary assessment of this compound’s antifungal activity?

  • Methodological Answer : Use standardized protocols:
  • Agar diffusion assays : Measure zones of inhibition against Penicillium expansum (apple rot pathogen) at varying concentrations (1–100 µg/mL). Include positive controls (e.g., amphotericin B) .
  • MIC/MFC determination : Broth microdilution to quantify minimum inhibitory (MIC) and fungicidal (MFC) concentrations. Test at low temperatures (+4°C) to replicate this compound’s unique cold-active efficacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

  • Methodological Answer : Address discrepancies via:
  • Standardized protocols : Align assay conditions (e.g., pH, temperature, inoculum size) across studies to reduce variability .
  • Meta-analysis : Use statistical tools (e.g., random-effects models) to aggregate data from multiple studies. Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg procedure) to account for multiple hypothesis testing .
  • Mechanistic studies : Compare molecular targets (e.g., membrane disruption vs. enzyme inhibition) using proteomics or transcriptomics to identify context-dependent modes of action .

Q. What strategies are recommended for designing total synthesis pathways for this compound given its halogenated structure?

  • Methodological Answer : Key steps include:
  • Retrosynthetic planning : Disassemble the dichloroacetyl sidechain and naphtoquinone core. Prioritize late-stage halogenation to avoid side reactions .
  • Halogenation methods : Use electrophilic chlorination (e.g., Cl2/FeCl3) or enzymatic approaches (haloperoxidases) to introduce chlorine atoms regioselectively .
  • Validation : Compare synthetic and natural this compound via NMR, HRMS, and bioactivity assays to confirm structural and functional equivalence .

Q. What experimental approaches can elucidate the biosynthetic pathway of this compound in Mollisia caesia?

  • Methodological Answer : Combine:
  • Isotopic labeling : Feed <sup>13</sup>C-labeled precursors (e.g., acetate or shikimate) to trace carbon flux into the naphtoquinone backbone .
  • Gene cluster analysis : Use genome mining to identify halogenase and polyketide synthase genes. Knockout studies (CRISPR/Cas9) to confirm their roles .
  • Enzyme assays : Characterize recombinant enzymes (e.g., chlorinases) in vitro to validate catalytic activity and substrate specificity .

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